Diisodecyl Phthalate-d4

描述

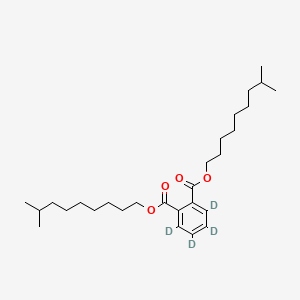

Diisodecyl Phthalate-d4 is a deuterated form of Diisodecyl Phthalate, a high-molecular-weight phthalate primarily used as a plasticizer in various plastic products. The deuterated version is often used in scientific research to trace and study the behavior of the non-deuterated compound in different environments. Diisodecyl Phthalate is known for its flexibility and durability, making it a common additive in the production of flexible plastics .

准备方法

Synthetic Routes and Reaction Conditions: Diisodecyl Phthalate-d4 is synthesized through the esterification of phthalic acid with isomeric decyl alcohols, where the hydrogen atoms are replaced with deuterium. The reaction typically involves heating phthalic anhydride with isodecyl alcohols in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction mixture is continuously stirred and heated in large reactors. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions: Diisodecyl Phthalate-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mono-hydroxy and mono-carboxy derivatives.

Reduction: Reduction reactions can convert the ester groups back to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products:

Oxidation: Mono-hydroxy-isodecyl-phthalate and mono-carboxy-isononyl-phthalate.

Reduction: Isodecyl alcohols.

Substitution: Various substituted phthalates depending on the reagents used.

科学研究应用

Diisodecyl Phthalate-d4 is extensively used in scientific research due to its deuterated nature, which allows for precise tracking and analysis. Some applications include:

Chemistry: Used as an internal standard in mass spectrometry to quantify the presence of Diisodecyl Phthalate in samples.

Biology: Employed in studies to understand the metabolic pathways and toxicokinetics of phthalates in biological systems.

Medicine: Investigated for its potential effects on human health, particularly in relation to endocrine disruption and reproductive toxicity.

Industry: Utilized in the development of safer plasticizers and to assess the environmental impact of phthalates

作用机制

Diisodecyl Phthalate-d4 exerts its effects primarily through its interaction with cellular receptors and enzymes. It is metabolized into various monoesters, which can mimic or interfere with natural hormones, leading to endocrine disruption. The compound can also induce oxidative stress and inflammation, contributing to its toxicological effects .

相似化合物的比较

Diisononyl Phthalate (DINP): Another high-molecular-weight phthalate used as a plasticizer.

Di(2-ethylhexyl) Phthalate (DEHP): A widely used plasticizer with similar applications but different toxicological profiles.

Di(2-propylheptyl) Phthalate (DPHP): A phthalate ester with similar properties but different metabolic pathways.

Uniqueness: Diisodecyl Phthalate-d4 is unique due to its deuterated nature, which makes it particularly valuable in research settings for tracing and quantifying phthalate exposure. Its metabolic profile and interaction with biological systems also distinguish it from other similar compounds .

生物活性

Diisodecyl phthalate (DIDP) is a high molecular weight phthalate commonly used as a plasticizer in various industrial applications. This article explores the biological activity of Diisodecyl Phthalate-d4 (DIDP-d4), a deuterated form of DIDP, focusing on its metabolism, toxicity, and potential health effects based on diverse research findings.

DIDP is characterized by its chemical stability and low volatility, making it suitable for use in products requiring flexibility and durability. The metabolism of DIDP involves hydrolysis to form monoesters, followed by further oxidation to produce secondary metabolites. Studies indicate that DIDP is rapidly metabolized and does not bioaccumulate significantly in biological systems .

The primary metabolites detected in human urine include phthalic acid and oxidized monoester derivatives, with secondary metabolites being more prevalent than primary forms . The presence of these metabolites serves as biomarkers for assessing human exposure to DIDP.

Acute Toxicity

Research indicates that DIDP exhibits low acute toxicity. The LD50 (lethal dose for 50% of the population) values are reported to be greater than 29,100 mg/kg in rats, suggesting a high tolerance to acute exposure . Inhalation studies have shown an LC50 (lethal concentration for 50% of the population) greater than 12,540 mg/m³, reinforcing its low acute toxicity profile .

Chronic Toxicity

Chronic exposure studies have revealed significant effects on liver and kidney weights in animal models. For instance, a 21-day feeding study demonstrated increased liver weights at doses as low as 300 mg/kg/day, with notable histological changes observed at higher doses . The NOAEL (No Observed Adverse Effect Level) was established at 116 mg/kg/day, while the LOAEL (Lowest Observed Adverse Effect Level) was noted at 353 mg/kg/day due to increased liver weights and enzyme activity indicative of peroxisome proliferation .

Human Exposure Studies

Human biological monitoring has shown that secondary metabolites of DIDP are consistently detected in urine samples from exposed populations. For example, median concentrations of the secondary metabolite MCINP were found to be approximately 2.7 µg/L in general populations, with higher levels observed in children compared to adults . This suggests a significant exposure risk among vulnerable groups.

Occupational Exposure

A study assessing occupational exposure among workers in plastic manufacturing found detectable levels of DIDP metabolites in urine samples. Workers exposed to DIDP showed median urinary concentrations of monohydroxy diisodecyl phthalate (OH-MiDP) at 16.8 µg/L, indicating potential health risks associated with prolonged exposure .

Environmental Impact

Research has also documented the leaching of phthalates from medical supplies into the environment. This raises concerns about indirect exposure pathways for humans and wildlife through contaminated food sources or water systems .

Summary Table: Toxicity Data for this compound

属性

IUPAC Name |

bis(8-methylnonyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3/i13D,14D,19D,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFDTKUVRCTHQE-OLNJRPQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747688 | |

| Record name | Bis(8-methylnonyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-79-2 | |

| Record name | Bis(8-methylnonyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。